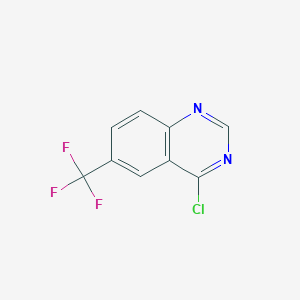

4-Chloro-6-(trifluoromethyl)quinazoline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-chloro-6-(trifluoromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3N2/c10-8-6-3-5(9(11,12)13)1-2-7(6)14-4-15-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNBXNWWYXBHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610559 | |

| Record name | 4-Chloro-6-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16499-64-2 | |

| Record name | 4-Chloro-6-(trifluoromethyl)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-(trifluoromethyl)quinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Chloro 6 Trifluoromethyl Quinazoline

Established Synthetic Routes to 4-Chloro-6-(trifluoromethyl)quinazoline and its Precursors

The primary and most established route to this compound involves the chemical modification of a pre-formed quinazoline (B50416) core, specifically the corresponding quinazolin-4(3H)-one.

Synthesis from Substituted Quinazolin-4(3H)-ones

The direct precursor to this compound is 6-(trifluoromethyl)quinazolin-4(3H)-one. The synthesis of this precursor typically begins with appropriately substituted anthranilic acids or their derivatives. The formation of the quinazolinone ring can be achieved through various methods, including condensation with formamide (B127407) or other one-carbon sources.

Once 6-(trifluoromethyl)quinazolin-4(3H)-one is obtained, the critical step is the chlorination of the 4-oxo group to yield the target compound. This transformation is a deoxychlorination reaction, commonly achieved using standard chlorinating agents. acsgcipr.org The most frequently employed reagents for this purpose are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). researchgate.netresearchgate.net The reaction is typically carried out by heating the quinazolinone in an excess of the chlorinating agent, which often also serves as the solvent. researchgate.net In some cases, a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, or dimethylformamide (DMF) is added to facilitate the reaction. acsgcipr.orgresearchgate.net The reaction proceeds through the formation of a reactive intermediate, which is then displaced by a chloride ion to afford the 4-chloroquinazoline (B184009) product. nih.gov

Table 1: Common Chlorinating Agents for Quinazolin-4(3H)-ones

| Reagent | Typical Conditions |

|---|---|

| Phosphorus oxychloride (POCl₃) | Reflux, neat or with a solvent |

| Thionyl chloride (SOCl₂) | Reflux, often with catalytic DMF |

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield and purity of the final product. Key factors that are often fine-tuned include reaction temperature, reaction time, and the stoichiometry of the reagents. journalirjpac.com

For the chlorination step, controlling the temperature is critical. The reaction of quinazolinones with POCl₃ can proceed through distinct stages that are temperature-dependent. nih.gov An initial phosphorylation occurs at lower temperatures, followed by the conversion to the chloroquinazoline at elevated temperatures (typically 70-90°C). nih.gov Careful temperature control can suppress the formation of undesired byproducts. nih.gov The purity of the starting quinazolinone is also important, as moisture can react with the chlorinating agents and lead to impurity formation. researchgate.net

In the context of process development for related quinazoline derivatives, strategies such as using a non-protic solvent like toluene (B28343) for the chlorination with POCl₃ have been shown to lead to smooth reactions. acs.org Post-reaction workup procedures, including quenching the excess chlorinating agent at low temperatures and purification of the crude product, are also critical for obtaining a high-purity final product. researchgate.netacs.org

Strategies for Process Research and Development

The development of a robust and scalable synthetic process for this compound is essential for its application in larger-scale manufacturing. Process research and development efforts focus on creating a streamlined, efficient, and safe synthesis. acs.org This often involves a multi-step approach that begins with the optimization of the synthesis of the quinazolinone precursor. For instance, in the synthesis of a related drug candidate, Ziresovir, a copper-catalyzed ring closure reaction was employed to form the initial quinazoline scaffold. acs.org

Subsequent steps, such as the chlorination, are then optimized for efficiency and ease of operation on a larger scale. This can include moving away from column chromatography for purification in favor of crystallization-based methods. acs.org A thorough understanding of the reaction mechanism and potential side reactions is crucial for developing effective control strategies. For example, in the chlorination with POCl₃, the formation of various phosphorylated intermediates has been identified, and understanding their reactivity is key to optimizing the conversion to the desired product. nih.gov

Advanced Synthetic Transformations Utilizing this compound

The chloro group at the 4-position of this compound is a key functional group that enables a wide range of subsequent chemical modifications. This versatility makes it a valuable building block in organic synthesis.

Nucleophilic Aromatic Substitution Reactions of the Chloro Group

The carbon atom at the 4-position of the quinazoline ring is electron-deficient, making the attached chloro group an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.net This reactivity is a cornerstone of the synthetic utility of 4-chloroquinazolines. nih.gov A wide variety of nucleophiles can be employed to displace the chloro group, leading to the formation of diverse 4-substituted quinazoline derivatives.

Common nucleophiles include primary and secondary amines, which react to form 4-aminoquinazolines. nih.govnih.gov These reactions are often carried out in a suitable solvent such as isopropanol (B130326) or ethanol, and may be conducted at room temperature or under reflux, sometimes with the addition of an acid or a base to facilitate the reaction. acs.org Other nucleophiles such as thiols and alkoxides can also be used to introduce sulfur and oxygen linkages at the 4-position. The reaction conditions can be tailored based on the nucleophilicity of the incoming group. nih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution on 4-Chloroquinazolines

| Nucleophile | Product Type |

|---|---|

| Primary Amines (R-NH₂) | 4-(Alkyl/Aryl)aminoquinazolines |

| Secondary Amines (R₂NH) | 4-(Dialkyl/Diaryl)aminoquinazolines |

| Thiols (R-SH) | 4-(Alkyl/Aryl)thioquinazolines |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. This compound is a suitable substrate for several of these transformations, allowing for the introduction of various carbon-based substituents at the 4-position.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound, typically an aryl or vinyl boronic acid. rsc.org This reaction has been successfully applied to 4-chloroquinazolines, enabling the synthesis of 4-arylquinazolines. nih.gov The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor such as palladium acetate, in the presence of a phosphine (B1218219) ligand and a base. nih.gov

The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is catalyzed by a combination of a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org While the Sonogashira coupling of 4-chloroquinazolines has been reported, the presence of certain substituents on the quinazoline ring can sometimes complicate the reaction outcome. researchgate.net Nevertheless, it remains a valuable method for the synthesis of 4-alkynylquinazolines.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) catalyst, Ligand, Base | 4-Aryl/Vinylquinazolines |

Stereoselective Synthesis Approaches for Derivatives

The introduction of stereocenters into derivatives of this compound can be achieved through several strategic approaches. These methods often involve the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the newly formed molecule.

One common strategy is the asymmetric reduction of a prochiral ketone on a side chain attached to the quinazoline core. This can be accomplished using chiral reducing agents such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or through catalytic hydrogenation with a chiral phosphine ligand-metal complex (e.g., Ru-BINAP). The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).

Another approach involves the diastereoselective alkylation of a chiral precursor. By attaching a chiral auxiliary to a nucleophilic center on a quinazoline derivative, the approach of an electrophile can be sterically hindered from one face, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched product.

Furthermore, enantioselective addition of nucleophiles to an imine functionality incorporated into a quinazoline derivative presents a viable route. Chiral Lewis acids or organocatalysts can be employed to activate the imine and create a chiral environment, directing the nucleophilic attack to one enantiotopic face.

The following table summarizes potential stereoselective reactions applicable to the synthesis of chiral derivatives of this compound, based on established methodologies for related heterocyclic systems.

| Reaction Type | Chiral Catalyst/Auxiliary | Substrate Moiety | Expected Outcome |

| Asymmetric Ketone Reduction | Corey-Bakshi-Shibata (CBS) catalyst | Prochiral ketone on a side chain | Chiral secondary alcohol |

| Catalytic Asymmetric Hydrogenation | Ru-BINAP complex | Prochiral ketone or imine | Chiral alcohol or amine |

| Diastereoselective Alkylation | Evans oxazolidinone auxiliary | Carboxylic acid derivative | Chiral alkylated product |

| Enantioselective Nucleophilic Addition | Chiral phosphoric acid | Imine functionality | Chiral amine |

These methodologies, while not directly reported for this compound itself, represent the forefront of asymmetric synthesis and are highly applicable for creating chiral derivatives, which are often essential for targeted pharmacological activity.

Impurity Profiling and Purification Methodologies in Synthesis

The synthesis of this compound, like any chemical process, is susceptible to the formation of impurities. These can arise from starting materials, intermediates, side reactions, or degradation of the final product. A thorough understanding of the impurity profile is critical for ensuring the quality, safety, and efficacy of the compound, particularly in pharmaceutical applications.

The most common route to 4-chloroquinazolines involves the chlorination of the corresponding quinazolin-4-one. This transformation is typically achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Impurities can be introduced at various stages of this process.

Potential Impurities and Their Origins:

A critical step in the synthesis of a related compound, 4-chloro-7-fluoro-6-nitro quinazoline, involves the nitration of 7-fluoro-4-hydroxy quinazoline. This step is noted to produce isomeric impurities that require specific purification steps to remove. google.com While not the exact target compound, this highlights the potential for isomeric impurities in substituted quinazoline synthesis.

| Potential Impurity | Chemical Name | Potential Source |

| Starting Material | 6-(Trifluoromethyl)quinazolin-4(3H)-one | Incomplete chlorination reaction. |

| Over-chlorinated Species | Dichloro-6-(trifluoromethyl)quinazoline | Harsh reaction conditions leading to chlorination on the benzene (B151609) ring. |

| Hydrolysis Product | 6-(Trifluoromethyl)quinazolin-4(3H)-one | Exposure of the product to moisture during workup or storage. |

| Isomeric Precursors | e.g., Isomers of nitrated precursors | Arising from non-regioselective reactions in earlier synthetic steps. google.com |

| Residual Solvents | e.g., Toluene, Dimethylformamide | Incomplete removal after reaction or purification. |

| Reagent-related Impurities | e.g., Phosphoric acid | Byproducts from the breakdown of the chlorinating agent. |

Purification Methodologies:

To ensure the high purity of this compound, a combination of purification techniques is often employed. The choice of method depends on the nature of the impurities to be removed.

Recrystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the mother liquor. The selection of an appropriate solvent system is crucial for the efficiency of this process.

Column Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography is a powerful tool. mdpi.com The crude mixture is loaded onto a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (a solvent or mixture of solvents) is passed through the column. mdpi.com Separation is achieved based on the differential adsorption of the components of the mixture to the stationary phase. Flash chromatography is a variation that uses pressure to speed up the process. mdpi.com

Washing/Trituration: Simple washing of the crude solid with a solvent in which the desired product is sparingly soluble, but the impurities are soluble, can be an effective preliminary purification step. For instance, a patent for a related compound describes repetitive scrubbing with methanol (B129727) to remove isomers. google.com

The final purity of this compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Reactivity and Derivatization Studies of the Quinazoline Core

Investigation of Electrophilic and Nucleophilic Sites

The reactivity of the 4-Chloro-6-(trifluoromethyl)quinazoline nucleus is primarily governed by the electron-withdrawing nature of both the quinazoline (B50416) ring's nitrogen atoms and the trifluoromethyl (CF3) group. The CF3 group, in particular, significantly deactivates the aromatic ring to which it is attached, making the carbon atoms of the benzene (B151609) portion of the quinazoline less susceptible to electrophilic attack.

Functionalization Strategies at the 4-Position of the Quinazoline Moiety

The high reactivity of the C4 position makes it the focal point for derivatization. The most common and effective strategy for functionalizing this position is through nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a wide variety of nucleophiles. mdpi.comnih.govnih.gov

This reaction is widely employed for the synthesis of 4-aminoquinazoline derivatives, which are a privileged scaffold in medicinal chemistry. researchgate.netmdpi.com The reaction conditions can be tailored based on the nucleophilicity of the incoming amine. Electron-rich amines, such as primary aliphatic amines, often react readily under mild conditions, while less reactive, electron-poor anilines may require higher temperatures or the use of a base like N,N-diisopropylethylamine (DIPEA). mdpi.comnih.govnih.gov

Beyond amination, the 4-chloro group can be displaced by other nucleophiles, including alcohols and thiols, to generate the corresponding ethers and thioethers, further expanding the diversity of accessible derivatives.

| Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Primary Aliphatic Amines | THF, Room Temperature | 4-(Alkylamino)-6-(trifluoromethyl)quinazolines | nih.gov |

| Anilines | Dioxane or Ethanol, 80 °C, DIPEA | 4-Anilino-6-(trifluoromethyl)quinazolines | mdpi.comnih.gov |

| Secondary Aliphatic Amines | THF/H₂O, NaOAc | 4-(Dialkylamino)-6-(trifluoromethyl)quinazolines | nih.gov |

Modifications and Substitutions on the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a key feature of the molecule, often incorporated into bioactive compounds to enhance properties like metabolic stability and lipophilicity. mdpi.comscilit.com However, the CF3 group is exceptionally stable and generally resistant to chemical modification due to the high strength of the carbon-fluorine bonds. mdpi.com

Direct chemical transformation of the CF3 group on the quinazoline core is not a common synthetic strategy and is considered challenging. Research in the broader field of organofluorine chemistry is ongoing to develop methods for the selective transformation of CF3 groups, but these are not routinely applied to complex scaffolds like this compound. Therefore, in most synthetic campaigns utilizing this building block, the trifluoromethyl group is retained in the final products, serving as a stable modulator of the molecule's physicochemical properties. mdpi.comacs.org

Synthesis of Novel Derivatives for Structure-Activity Relationship (SAR) Exploration

The primary utility of this compound is as a starting material for generating libraries of related compounds for structure-activity relationship (SAR) studies. nih.govresearchgate.net The ease of functionalization at the C4 position allows for the systematic introduction of a wide variety of substituents to probe how structural changes affect biological activity.

For example, in the development of kinase inhibitors, a common strategy involves reacting this compound with a diverse panel of anilines. nih.govnih.govnih.gov Each aniline (B41778) introduces different steric and electronic features at the 4-position, allowing researchers to map the binding pocket of the target protein and optimize the compound's potency and selectivity. nih.govnih.gov

The synthesis of these derivatives typically follows a straightforward and high-yielding protocol, making it amenable to parallel synthesis techniques for the rapid generation of compound libraries. nih.govacs.orgmdpi.com This approach has been successfully used to explore novel antitumor agents and inhibitors for various enzymes. nih.govmagtechjournal.com

| Starting Material | Reagent (Example) | Derivative Class | Purpose of SAR |

|---|---|---|---|

| This compound | 3-Ethynylaniline | 4-(Anilino)quinazolines | Kinase Inhibition Profiling |

| This compound | 4-Aminophenol | 4-(Phenoxy)quinazolines (via aniline) | Exploring H-bond donor/acceptor effects |

| This compound | Benzylamine | 4-(Benzylamino)quinazolines | Investigating linker flexibility |

| This compound | Morpholine | 4-(Morpholino)quinazolines | Improving solubility and pharmacokinetic properties |

Medicinal Chemistry and Drug Discovery Research Involving 4 Chloro 6 Trifluoromethyl Quinazoline

A Key Intermediate in the Synthesis of Bioactive Molecules

4-Chloro-6-(trifluoromethyl)quinazoline serves as a crucial intermediate in the synthesis of a diverse range of bioactive compounds. The strategic placement of a chlorine atom at the 4-position of the quinazoline (B50416) ring renders this position highly susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of various functional groups and molecular fragments, enabling the construction of extensive libraries of novel compounds for biological screening.

The trifluoromethyl group at the 6-position is another key feature of this intermediate. The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity. The electron-withdrawing nature of the trifluoromethyl group can also influence the reactivity of the quinazoline ring system, further contributing to its utility in chemical synthesis.

The versatility of this compound as a synthetic intermediate is underscored by its use in the preparation of compounds targeting a variety of biological pathways. While it has been instrumental in the development of kinase inhibitors for oncology, its role extends to the synthesis of modulators for other important drug targets, including GPCRs.

Table 1: Key Bioactive Scaffolds Synthesized from 4-Chloroquinazoline (B184009) Intermediates

| Bioactive Scaffold | Therapeutic Target Class | Significance |

|---|---|---|

| 4-Anilinoquinazolines | Tyrosine Kinase Inhibitors | Core structure of several approved anti-cancer drugs. |

| 4-Aminoquinazolines | GPCR Modulators, Kinase Inhibitors | Broad therapeutic potential across multiple disease areas. |

| Quinazoline-based Heterocycles | Various (Enzymes, Receptors) | Used to develop compounds with diverse pharmacological profiles. |

Targeting G-Protein Coupled Receptors (GPCRs)

G-Protein Coupled Receptors represent the largest family of cell surface receptors in the human genome and are the targets of a significant portion of currently marketed drugs. Their involvement in a vast array of physiological processes makes them attractive targets for therapeutic intervention in a wide range of diseases. The quinazoline scaffold has been successfully employed in the design of potent and selective GPCR modulators.

Chemokine receptors are a class of GPCRs that play a critical role in the inflammatory response by mediating the migration of immune cells. The dysregulation of chemokine signaling is a hallmark of many inflammatory and autoimmune diseases, making these receptors prime targets for drug discovery.

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key players in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of a multitude of chronic inflammatory conditions. Consequently, the development of small molecule antagonists of CCR2 has been a major focus of pharmaceutical research. The 4-aminoquinazoline scaffold, which can be synthesized from this compound, has been explored for its potential to yield potent and selective CCR2 antagonists.

The interaction between MCP-1 and CCR2 initiates a signaling cascade that leads to the directed migration of monocytes. This process, known as chemotaxis, is fundamental to the inflammatory response. CCR2 antagonists function by binding to the receptor and preventing its interaction with MCP-1, thereby blocking the downstream signaling events that lead to cell migration.

Research into the mechanism of action of CCR2 antagonists has revealed that they can bind to the receptor in different ways. Some antagonists are competitive, directly competing with MCP-1 for the same binding site. Others are allosteric modulators, binding to a different site on the receptor and inducing a conformational change that prevents MCP-1 from binding or activating the receptor. Understanding these different modes of inhibition is crucial for the design of more effective and selective drugs.

The central role of the MCP-1/CCR2 axis in inflammation has positioned CCR2 antagonists as promising therapeutic agents for a variety of inflammatory and autoimmune diseases.

Rheumatoid Arthritis: In rheumatoid arthritis, the recruitment of monocytes and macrophages into the synovial tissue of the joints is a key driver of the chronic inflammation and joint destruction that characterize the disease. By blocking this recruitment, CCR2 antagonists have the potential to reduce inflammation and alleviate symptoms.

Multiple Sclerosis: This autoimmune disease of the central nervous system is characterized by the infiltration of immune cells, including monocytes, into the brain and spinal cord, leading to demyelination and neurodegeneration. CCR2 antagonists are being investigated for their ability to limit this inflammatory cell infiltration and slow disease progression.

Atherosclerosis: The formation of atherosclerotic plaques in the arteries is a chronic inflammatory process involving the accumulation of macrophages in the vessel wall. By inhibiting the recruitment of monocytes, the precursors to these macrophages, CCR2 antagonists may offer a novel approach to the treatment and prevention of atherosclerosis.

Asthma: Allergic asthma is characterized by chronic airway inflammation, which is driven in part by the recruitment of inflammatory cells. Targeting the MCP-1/CCR2 pathway could help to reduce this inflammation and improve lung function in asthmatic patients.

Table 2: Therapeutic Potential of CCR2 Antagonism in Inflammatory and Autoimmune Diseases

| Disease | Role of MCP-1/CCR2 Axis | Therapeutic Rationale for CCR2 Antagonism |

|---|---|---|

| Rheumatoid Arthritis | Recruitment of monocytes/macrophages to synovial tissue. | Reduce joint inflammation and damage. |

| Multiple Sclerosis | Infiltration of monocytes into the central nervous system. | Limit neuroinflammation and demyelination. |

| Atherosclerosis | Accumulation of macrophages in the arterial wall. | Prevent or slow the progression of atherosclerotic plaques. |

| Asthma | Recruitment of inflammatory cells to the airways. | Reduce airway inflammation and improve lung function. |

Beyond its role in classical inflammatory diseases, the MCP-1/CCR2 pathway has also been implicated in the pathogenesis of metabolic disorders, most notably type 2 diabetes.

Type 2 Diabetes: Chronic low-grade inflammation in adipose tissue is now recognized as a key contributor to the development of insulin (B600854) resistance, a hallmark of type 2 diabetes. Macrophages in adipose tissue play a central role in this inflammatory process, and their recruitment is largely dependent on the MCP-1/CCR2 axis. By inhibiting the recruitment of these inflammatory macrophages, CCR2 antagonists have been shown in preclinical and clinical studies to improve insulin sensitivity and glucose metabolism. This novel anti-inflammatory approach holds promise as a new therapeutic strategy for the management of type 2 diabetes.

Chemokine Receptor Modulation

Exploration of Related Heterocyclic Scaffolds in Drug Design

In the quest for novel therapeutic agents, medicinal chemists often explore structural analogues and bioisosteres of a lead compound to improve potency, selectivity, and pharmacokinetic properties. The this compound scaffold serves as a crucial starting point for the design of various kinase inhibitors and other targeted therapies. Its bicyclic structure, featuring a pyrimidine (B1678525) ring fused to a benzene (B151609) ring, is amenable to a wide range of chemical modifications. Researchers frequently investigate related heterocyclic systems to understand structure-activity relationships (SAR) and discover new chemical entities with enhanced biological profiles. This exploration often involves replacing the quinazoline core with other bicyclic heteroaromatic systems such as quinolines, isoquinolines, cinnolines, quinoxalines, and benzimidazoles. These scaffolds, while structurally related, possess distinct electronic and steric properties that can significantly influence their interaction with biological targets.

Quinoline (B57606) and Isoquinoline (B145761) Analogues

Quinoline and its isomer, isoquinoline, are bicyclic heterocyclic aromatic compounds composed of a benzene ring fused to a pyridine (B92270) ring. nih.gov They are considered close structural analogues of quinazoline, where one of the nitrogen atoms in the pyrimidine ring is replaced by a carbon atom. This subtle change alters the hydrogen bonding capacity and electronic distribution of the molecule, which can have profound effects on its biological activity.

In drug design, particularly in the development of kinase inhibitors, the quinoline scaffold has been extensively utilized. rsc.org Like quinazolines, 4-anilinoquinoline derivatives have been investigated as inhibitors of the epidermal growth factor receptor (EGFR) kinase. nih.gov The rationale is based on the high structural similarity between the 4-anilinoquinazoline (B1210976) and 4-anilinoquinoline cores. nih.gov The quinoline nitrogen at position 1 can act as a hydrogen bond acceptor, mimicking the N-1 of the quinazoline ring, which is crucial for binding to the hinge region of the kinase domain. mdpi.com

Research has demonstrated that quinoline-based molecules can effectively target various receptor tyrosine kinases, including c-Met and VEGF receptors, which are implicated in cancer progression. nih.gov For instance, a series of 4,6,7-substituted quinolines, developed as analogues of the multi-kinase inhibitor cabozantinib, showed potent c-Met kinase inhibition. nih.gov The substitution pattern is often critical; for example, modifications at the C-6 and C-7 positions of the quinoline ring, analogous to the substitution on the quinazoline core, can modulate activity and selectivity.

The isoquinoline scaffold, while also explored, presents a different spatial arrangement of the nitrogen atom, which can lead to distinct binding modes and target profiles compared to quinazoline and quinoline analogues. Both quinoline and isoquinoline derivatives have been studied for a wide range of therapeutic applications, including anticancer and antimalarial agents, highlighting their versatility as privileged scaffolds in medicinal chemistry. nih.govresearchgate.net

Table 1: Comparison of Quinoline and Isoquinoline Analogues in Kinase Inhibition

| Scaffold | Key Structural Feature | Common Target(s) | Example Research Finding |

|---|---|---|---|

| Quinoline | Benzene ring fused to a pyridine ring (nitrogen at position 1) | EGFR, c-Met, VEGFR | 4,6,7-substituted quinolines showed potent c-Met kinase inhibition, with IC50 values as low as 19 nM. nih.gov |

| Isoquinoline | Benzene ring fused to a pyridine ring (nitrogen at position 2) | Various kinases, Topoisomerases | Often designed as analogues of known quinoline or quinazoline inhibitors to explore different binding orientations. nih.gov |

Cinnoline (B1195905) and Quinoxaline (B1680401) Analogues

Cinnoline and quinoxaline are isomeric bicyclic heterocycles containing a benzene ring fused to a pyridazine (B1198779) or a pyrazine (B50134) ring, respectively. pnrjournal.com They are considered diazanaphthalene bioisosteres of quinazoline and have attracted significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. nih.govscilit.com

The cinnoline (1,2-diazanaphthalene) scaffold has been investigated for various therapeutic applications, including as an anticancer, antibacterial, and anti-inflammatory agent. nih.govijper.org From a drug design perspective, the presence of two adjacent nitrogen atoms (N-1 and N-2) in the cinnoline ring introduces unique electronic properties and hydrogen bonding capabilities compared to the 1,3-arrangement in quinazoline. pnrjournal.com Synthetic molecules with a cinnoline framework are often designed as analogues of quinoline or isoquinoline derivatives to explore new chemical space and biological targets. nih.gov Research has shown that cinnoline derivatives can be effective in developing agents with antimicrobial and anti-inflammatory properties. nih.govimpactfactor.org

The quinoxaline (1,4-diazanaphthalene) scaffold is another important privileged structure in drug discovery. nih.gov Formed by the fusion of benzene and pyrazine rings, quinoxaline derivatives are known to exhibit diverse biological activities, including anticancer, antiviral, and antibacterial effects. researchgate.netnih.gov The structural rigidity and electron-rich nitrogen atoms of the quinoxaline ring enable it to interact with various biological targets like enzymes and DNA. researchgate.net In the context of kinase inhibition, quinoxaline derivatives have been developed as potent inhibitors, demonstrating their utility as a viable alternative to the quinazoline core. researchgate.net For example, quinoxaline analogues of combretastatin (B1194345) A-4 have been synthesized and shown to possess significant cytotoxicity and tubulin polymerization inhibitory activity. nih.gov

Table 2: Overview of Cinnoline and Quinoxaline Scaffolds in Drug Discovery

| Scaffold | Isomeric of | Key Pharmacological Activities | Rationale for Exploration |

|---|---|---|---|

| Cinnoline | Phthalazine | Anticancer, Antimicrobial, Anti-inflammatory nih.govijper.org | Unique electronic properties due to adjacent nitrogen atoms (N-1, N-2). pnrjournal.com |

| Quinoxaline | Quinazoline | Anticancer, Antiviral, Antibacterial, Kinase Inhibition researchgate.netresearchgate.net | Bioisosteric replacement for quinazoline; rigid scaffold for interaction with various biological targets. researchgate.net |

Benzimidazole (B57391) Analogues

The benzimidazole scaffold, which consists of a benzene ring fused to an imidazole (B134444) ring, is a prominent heterocyclic system in medicinal chemistry. biotech-asia.org Structurally, benzimidazole derivatives are considered bioisosteres of naturally occurring purine (B94841) nucleotides, which allows them to interact readily with biological macromolecules such as enzymes and receptors. nih.govbenthamdirect.com This inherent property has made benzimidazole a "privileged scaffold" for the development of a wide array of therapeutic agents, particularly in oncology. nih.gov

Benzimidazole-based compounds have gained significant attention as potent protein kinase inhibitors. nih.govrsc.org The versatility of the benzimidazole core allows for substitutions at various positions, enabling the fine-tuning of inhibitory activity and selectivity against a range of kinases, including Aurora kinases, CDKs, EGFR, FGFR, and VEGFR-2. nih.gov The benzimidazole structure can interact with the hinge region of kinases through multiple binding modes, sometimes acting as a core scaffold without direct hinge binding, and in other cases forming part of the hinge-binding motif itself. researchgate.net

The development of benzimidazole hybrids, where the benzimidazole core is combined with other pharmacologically active groups, has shown potential for creating dual or multiple-action antiproliferative agents, which may help in overcoming drug resistance. nih.gov The minimal toxicity associated with the core benzimidazole structure further enhances its appeal in anticancer drug development. nih.gov Research into benzimidazole derivatives has led to the discovery of compounds that exert their anticancer effects through diverse mechanisms, including the disruption of microtubule polymerization, induction of apoptosis, and inhibition of topoisomerases, in addition to kinase inhibition. biotech-asia.orgnih.gov

Table 3: Selected Benzimidazole-Based Kinase Inhibitors and Their Targets

| Compound Type | Target Kinase(s) | Therapeutic Area | Key Research Insight |

|---|---|---|---|

| Substituted Benzimidazoles | Aurora Kinase, CDK, EGFR, VEGFR-2 | Oncology | The benzimidazole scaffold is a versatile platform for developing both selective and multi-targeted kinase inhibitors. nih.gov |

| Benzimidazole Hybrids | Multiple Kinases, Microtubules | Oncology | Combining benzimidazole with other active moieties can lead to compounds with multiple mechanisms of action, potentially overcoming drug resistance. nih.gov |

| Experimental Benzimidazoles | Akt Kinase | Oncology | Structure-based drug design has been used to develop novel benzimidazole derivatives as potent and selective ATP-competitive inhibitors of Akt kinase. scirp.org |

Computational and Theoretical Chemistry Applications

Molecular Modeling and Docking Studies for Target Engagement and Selectivity

Molecular modeling and docking are indispensable tools for predicting the binding affinity and orientation of a ligand within the active site of a biological target. For derivatives of 4-Chloro-6-(trifluoromethyl)quinazoline, these studies are pivotal in understanding how modifications to the quinazoline (B50416) core influence interactions with protein kinases, which are common targets for anticancer therapies. nih.gov

Docking studies have shown that the quinazoline nucleus often serves as a scaffold that anchors the molecule into the ATP-binding pocket of kinases. The chlorine atom at the 4-position is a reactive site, frequently displaced by an aniline (B41778) derivative or other nucleophiles to form potent inhibitors. nih.govnih.gov The trifluoromethyl group at the 6-position can significantly influence binding by engaging in hydrophobic interactions or by altering the electronic properties of the aromatic system.

For instance, in the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, docking studies reveal that the quinazoline core forms critical hydrogen bonds with the hinge region of the kinase domain. nih.gov Modifications based on the this compound scaffold are explored to enhance binding affinity and achieve selectivity for mutant forms of EGFR over the wild-type, a key strategy to reduce off-target effects. nih.gov Similar docking approaches have been applied to design quinazoline derivatives as inhibitors for other targets, including Src kinase, Cyclooxygenase-2 (COX-2), and phosphodiesterase 7 (PDE7), demonstrating the versatility of this scaffold. researchgate.netresearchgate.netnih.gov The primary goal of these simulations is to predict binding energies and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the ligand's potency and selectivity. researchgate.net

| Target Protein | Quinazoline Derivative Type | Key Interactions Observed in Docking | Reference |

|---|---|---|---|

| EGFR Kinase | Quinazoline-based thiazole | Hydrogen bonding with hinge region residues; hydrophobic interactions. | nih.gov |

| Src Kinase | C-6 quinazoline derivative | Tight fit into the hydrophobic pocket; hydrogen bond with Asp348. | researchgate.net |

| COX-2 | 2,3-disubstituted-4(3H)-quinazolinones | Occupation of all three pocket regions, similar to co-crystallized ligand. | researchgate.net |

| Topoisomerase II | Fused Quinazoline (Tryptanthrin analogue) | Interactions with ASN91, ILE125, PHE142, SER149. | nih.gov |

| PDE7 | 4-hydrazinoquinazoline | Conventional hydrogen bonds and π-π stacking patterns. | nih.gov |

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, molecular orbitals, and reactivity of molecules like this compound. These calculations are crucial for understanding the regioselectivity of chemical reactions involving the quinazoline ring. researchgate.net

A key application is the study of the Nucleophilic Aromatic Substitution (SNAr) reaction at the 4-position. DFT calculations have shown that the carbon atom at the C4 position of the quinazoline ring has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com This indicates that the C4 position is more electrophilic and thus more susceptible to nucleophilic attack compared to other positions, such as C2. mdpi.com This theoretical finding explains the experimentally observed regioselectivity where nucleophiles preferentially attack the C4 position, displacing the chlorine atom. nih.gov

Furthermore, these calculations can predict the activation energies for nucleophilic attack at different sites, confirming that the pathway for substitution at C4 is energetically more favorable. researchgate.net This predictive power is invaluable for planning synthetic routes and understanding reaction mechanisms. Quantum mechanical descriptors are also used to calculate properties like pKa, which can influence a molecule's behavior in biological systems. dntb.gov.ua

| Position on Quinazoline Ring | Calculated Property | Significance | Reference |

|---|---|---|---|

| C4 (Carbon at position 4) | Higher LUMO coefficient | Indicates higher electrophilicity and susceptibility to nucleophilic attack. | researchgate.netmdpi.com |

| C4 (Carbon at position 4) | Lower activation energy for SNAr | Reaction at this position is kinetically favored. | researchgate.net |

| C2 (Carbon at position 2) | Lower LUMO coefficient | Indicates lower electrophilicity compared to C4. | researchgate.netmdpi.com |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

In the process of drug discovery, it is essential to evaluate the pharmacokinetic properties of a compound. In silico ADME prediction tools are used to computationally estimate these properties, helping to identify candidates with favorable drug-like characteristics early in the design phase. actascientific.com For derivatives originating from this compound, these predictions guide the selection of substituents to improve bioavailability and metabolic stability.

Computational models predict a range of ADME properties, including lipophilicity (logP), aqueous solubility, gastrointestinal absorption, blood-brain barrier permeability, plasma protein binding, and interaction with metabolic enzymes like the cytochrome P450 (CYP) family. actascientific.com For the parent compound, this compound, computed properties such as an XlogP of 3.4 suggest significant lipophilicity. nih.gov

Studies on various quinazolinone analogues have utilized computational tools to predict their ADME profiles. actascientific.com These analyses often assess compliance with established guidelines for drug-likeness, such as Lipinski's Rule of Five. For example, the QikProp tool has been used to confirm that designed quinazoline analogues fall within the acceptable range for key pharmacokinetic properties. researchgate.net In silico studies have shown that quinazoline derivatives can be designed to have high gastrointestinal absorption but may also show potential for inhibiting metabolic enzymes like CYP1A and CYP2D6, a factor that must be considered during optimization. actascientific.com

| ADME Property | Predicted Outcome for Quinazoline Analogues | Computational Tool/Method | Reference |

|---|---|---|---|

| Lipophilicity (XlogP) | 3.4 (for parent compound) | XLogP3 | nih.gov |

| Gastrointestinal (GI) Absorption | Predicted to be high | SwissADME | actascientific.com |

| Drug-likeness | Generally favorable; moderate for some derivatives | Lipinski's Rule of Five | nih.gov |

| CYP450 Inhibition | Potential inhibition of CYP1A and CYP2D6 | PreTOX II | actascientific.com |

| Pharmacokinetic Profile | Analogues designed to lie in specified range | QikProp | researchgate.net |

Analytical and Quality Control Research of 4 Chloro 6 Trifluoromethyl Quinazoline and Its Derivatives

Development and Application of Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, MS)

The structural confirmation of 4-chloro-6-(trifluoromethyl)quinazoline and its derivatives is fundamentally reliant on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods provide complementary information regarding the molecular framework, functional groups, and elemental composition, ensuring unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure.

¹H NMR: The proton NMR spectrum of a quinazoline (B50416) derivative provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For a typical 4-substituted-6-(trifluoromethyl)quinazoline, signals in the aromatic region (typically δ 7.0-9.5 ppm) are characteristic of the quinazoline ring protons. nih.govacs.org The chemical shifts and coupling patterns of these protons (H-2, H-5, H-7, H-8) are crucial for confirming the substitution pattern. For instance, the proton at the H-2 position often appears as a distinct singlet. acs.org Two-dimensional NMR techniques, such as NOESY, can be employed to confirm spatial proximity between protons, for example, between an N-H proton of a 4-amino substituent and the H-5 proton of the quinazoline core, definitively confirming the regioselectivity of substitution reactions. nih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. In quinazoline derivatives, the carbonyl and imine carbons of the quinazolinone ring typically resonate at approximately 160 ppm and 148 ppm, respectively, while the aromatic carbons are found between 120 and 147 ppm. nih.gov The carbon of the trifluoromethyl (-CF₃) group exhibits a characteristic quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is primarily used to identify the functional groups present in the molecule. The spectrum of a quinazoline derivative will show characteristic absorption bands. For example, C=N stretching vibrations within the quinazoline ring are typically observed in the 1620-1500 cm⁻¹ region. nih.gov The C-Cl bond gives rise to a signal in the 850-550 cm⁻¹ range, while the strong C-F stretching from the -CF₃ group appears in the 1350-1100 cm⁻¹ region.

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. nih.govmdpi.com The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, helping to piece together the different components of the molecule.

Interactive Table: Typical Spectroscopic Data for a Substituted Quinazoline Derivative

| Technique | Feature | Typical Chemical Shift / Wavenumber | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (Quinazoline Ring) | δ 7.0 - 9.5 ppm | nih.govacs.org |

| H-2 Proton | Singlet, ~δ 9.3 ppm | acs.org | |

| ¹³C NMR | Aromatic Carbons | δ 120 - 150 ppm | nih.govmdpi.com |

| Imine Carbon (C=N) | ~δ 148 - 155 ppm | nih.gov | |

| Trifluoromethyl Carbon (-CF₃) | Quartet, δ ~120-125 ppm | - | |

| IR | C=N Stretching (Ring) | 1620 - 1500 cm⁻¹ | nih.gov |

| C-F Stretching (-CF₃) | 1350 - 1100 cm⁻¹ (strong) | - | |

| C-Cl Stretching | 850 - 550 cm⁻¹ | - |

| MS | Molecular Ion Peak (M⁺) | Corresponds to Molecular Weight | mdpi.com |

Advanced Chromatographic Techniques for Purity Assessment and Process Monitoring (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the quality control of this compound and its derivatives. It is extensively used for determining the purity of the final product, identifying and quantifying impurities, and monitoring the progress of synthesis reactions.

The development of a robust HPLC method is critical for ensuring the quality of quinazoline-based compounds. A typical method involves Reverse-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. Method development involves optimizing several parameters to achieve good separation between the main compound and any impurities or starting materials. These parameters include the choice of the stationary phase (e.g., C18 column), the composition of the mobile phase (often a mixture of acetonitrile (B52724) or methanol (B129727) and water/buffer), the flow rate, and the detector wavelength (typically in the UV range where the quinazoline ring absorbs strongly). acs.org

For process monitoring, HPLC allows chemists to track the consumption of reactants and the formation of products over time. This real-time analysis is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize impurity formation. researchgate.net In quality control, validated HPLC methods are used to assess the purity of the final Active Pharmaceutical Ingredient (API) and to ensure that the levels of any known or unknown impurities are below the limits specified by regulatory guidelines like the International Council for Harmonisation (ICH). researchgate.net

Interactive Table: Example HPLC Method Parameters for Quinazoline Derivative Analysis

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Instrument | Agilent 1260 Infinity II or similar | Standard HPLC system for analysis | acs.org |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides good separation for nonpolar to moderately polar compounds | researchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Water/Buffer | Allows for the separation of compounds with a range of polarities | acs.org |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for good resolution and run time | researchgate.net |

| Detection | UV at 254 nm | Quinazoline ring system has strong absorbance at this wavelength | - |

| Column Temp. | 30 °C | Ensures reproducible retention times | researchgate.net |

Crystallography and Polymorphism Studies of Derivatives

Crystallography, particularly single-crystal X-ray diffraction, provides the definitive, three-dimensional atomic arrangement of a molecule in its solid state. nih.gov This technique is invaluable for the absolute structural confirmation of novel derivatives of this compound. The resulting crystal structure data, including bond lengths, bond angles, and torsion angles, offer unequivocal proof of the compound's constitution and stereochemistry. nih.gov

For instance, in the crystal structure of a related compound, 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline, X-ray diffraction analysis revealed precise bond distances and angles within the quinoline (B57606) ring system, which were found to be in good agreement with those observed in similar structures. nih.gov Such data is crucial for understanding the molecule's conformation and intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the packing of molecules in the crystal lattice. mdpi.comnih.gov

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in pharmaceutical development. Different polymorphs of the same compound can have different physical properties, including solubility, melting point, and stability, which can impact its performance. While specific polymorphism studies on this compound derivatives are not widely published, the general practice for related pharmaceutical compounds involves screening for different crystalline forms by varying crystallization conditions (e.g., solvent, temperature, cooling rate). These forms are then characterized using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify the most stable and suitable form for development.

Interactive Table: Example Crystallographic Data for a Related Chloro-Trifluoromethyl-Substituted Heterocycle

| Parameter | Value | Reference |

|---|---|---|

| Compound | 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline | nih.gov |

| Formula | C₁₃H₉ClF₃N | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | - |

| a (Å) | 13.8482 (19) | nih.gov |

| b (Å) | 5.0534 (8) | nih.gov |

| c (Å) | 18.048 (3) | nih.gov |

| **β (°) ** | 107.503 (17) | nih.gov |

| **Volume (ų) ** | 1204.5 (3) | nih.gov |

| Z | 4 | nih.gov |

Stability and Degradation Pathway Analysis

Understanding the stability of this compound and its derivatives is essential for determining appropriate storage conditions and shelf-life. Stability studies typically involve subjecting the compound to stress conditions as outlined in ICH guidelines, including elevated temperature, humidity, and light. The degradation of the compound over time is monitored using a stability-indicating HPLC method that can separate the intact compound from its degradation products.

The degradation pathways of quinoline and quinazoline compounds often involve reactions targeting the heterocyclic ring. Under denitrifying conditions, for example, the primary degradation pathway for quinoline involves hydroxylation to form a 2-hydroxyquinoline (B72897) (2-quinolinone). osti.gov This initial transformation is a common metabolic route. This hydroxylated intermediate can then undergo further reactions, such as hydrogenation of the heterocyclic ring to yield a 3,4-dihydro-2-quinolinone analogue. osti.gov

For this compound, potential degradation pathways could include:

Hydrolysis: The chloro group at the 4-position is susceptible to nucleophilic substitution, particularly hydrolysis, to yield the corresponding 4-quinazolinone derivative. This reaction can be accelerated by acidic or basic conditions.

Oxidation: The quinazoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.

Photodegradation: Exposure to UV light could induce degradation, leading to complex mixtures of products.

Identifying the structure of major degradation products is a key part of the analysis, often requiring isolation of the impurities followed by structural elucidation using MS and NMR spectroscopy. This knowledge is crucial for ensuring the quality and safety of products derived from this chemical scaffold.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinazoline (B50416) derivatives is evolving, with a strong emphasis on efficiency and sustainability. Traditional methods often require harsh conditions, but emerging research is focused on greener alternatives. Microwave-mediated synthesis, for example, has been shown to rapidly and efficiently produce 4-anilinoquinazolines from 4-chloroquinazoline (B184009) precursors, often reducing reaction times and the need for large volumes of organic solvents. nih.gov

Future methodologies are likely to incorporate flow chemistry and novel catalytic systems to improve yield, purity, and environmental impact. The development of one-pot reactions and chromatography-free processes is also a key area of interest, aiming to streamline the production of quinazoline-based drug candidates. acs.org Researchers are also exploring more concise methods for synthesizing the quinazoline core itself, for instance, through copper-catalyzed cyclization of halogenated aromatic acids and guanidine. acs.org These advancements are critical for making the synthesis of complex molecules like 4-Chloro-6-(trifluoromethyl)quinazoline and its derivatives more practical and scalable for pharmaceutical production. acs.orgresearchgate.net

Discovery of New Biological Targets and Therapeutic Applications

While quinazoline derivatives are well-known as kinase inhibitors for cancer therapy, the scope of their biological activity is expanding. nih.govnih.gov The trifluoromethyl group, in particular, is known to enhance the biological activity of compounds, and researchers are actively exploring new applications for trifluoromethyl-containing quinazolines. scilit.comnih.gov

Emerging Anticancer Targets: Recent studies have identified novel targets for quinazoline derivatives beyond established ones like EGFR. nih.gov For instance, compounds containing the trifluoromethyl-quinazoline moiety have shown potent activity against Werner helicase (WRN), a key enzyme in DNA damage repair, presenting a new avenue for anticancer agents. scilit.comresearchgate.net Other research has pointed to activity against poly(ADP-ribose)polymerase-1 (PARP-1) and histone deacetylases (HDACs), which are crucial in DNA repair and gene regulation, respectively. nih.govnih.govnih.gov

Beyond Oncology: The therapeutic potential of the quinazoline scaffold extends beyond cancer. researchgate.net Researchers are investigating its utility in other areas:

Antiviral Agents: Certain quinazoline analogs have been found to be potent antivirals, with potential applications against viruses like Hepatitis C. mdpi.com

Antimicrobial Applications: The structural features of quinazolines are being leveraged to develop new antibacterial and antifungal agents. mdpi.comnih.gov

Neurodegenerative Diseases: The role of kinase pathways in neurodegeneration suggests that quinazoline-based inhibitors could be repurposed or redesigned for conditions like Alzheimer's disease. mdpi.com

Anti-inflammatory Activity: Some derivatives have demonstrated anti-inflammatory properties, opening up possibilities for treating chronic inflammatory diseases. researchgate.net

This diversification of targets promises to uncover new therapeutic uses for compounds derived from this compound.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of drugs based on the this compound scaffold. jddtonline.info These computational tools can process vast datasets to accelerate multiple stages of the research pipeline. nih.gov

Key Applications of AI/ML:

Target Identification and Validation: AI algorithms can analyze biological data to identify and validate novel drug targets, moving beyond the traditional focus on well-established proteins. mdpi.com

Virtual Screening and Hit Identification: ML models can screen massive virtual libraries of compounds to identify molecules with a high probability of binding to a specific target, significantly reducing the time and cost of initial screening. mdpi.comjsr.org This is particularly useful for exploring the vast chemical space around the quinazoline core. nih.gov

Predictive Modeling (ADMET): AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new quinazoline derivatives before they are synthesized, helping to prioritize candidates with better drug-like properties. jddtonline.info

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, creating novel quinazoline analogs optimized for specific targets. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): AI-based QSAR approaches can build sophisticated models that predict the biological activity of a compound based on its chemical structure, speeding up the optimization process. nih.gov

By combining computational predictions with experimental validation, researchers can design more effective clinical trials and accelerate the journey from a promising compound to an approved therapeutic. mednexus.org This synergy between AI and medicinal chemistry is expected to unlock the full potential of the this compound scaffold in developing next-generation medicines. mdpi.com

Q & A

Q. What are the common synthetic routes for 4-Chloro-6-(trifluoromethyl)quinazoline?

The compound is typically synthesized via condensation reactions. For example, 2-amino-5-chloro-2,2,2-trifluoroacetophenone can react with trimethylsilyl isocyanate in THF, followed by desilylation and dehydration to yield the quinazoline core . Alternative routes involve chlorination of pyrimidine precursors using phosphorus oxychloride in dioxane at elevated temperatures (90°C), followed by neutralization and purification via vacuum drying .

Q. What analytical techniques are recommended for characterizing derivatives of this compound?

Key methods include:

- 1H/13C NMR spectroscopy : To confirm substitution patterns and regioselectivity (e.g., δ 8.05 ppm for pyrimidine protons) .

- High-Resolution Mass Spectrometry (HRMS) : For exact mass validation (e.g., [M+H]+ observed at 345.0186 vs. calculated 345.0189) .

- Purity assessment : Gas chromatography (GC) or HPLC, with purity thresholds >97% as per industrial standards .

Q. What are the key considerations in designing novel quinazoline derivatives with antitumor activity?

Focus on:

- Bioisosteric replacements : Introducing thioether or benzimidazole moieties to enhance binding affinity .

- Structural diversification : Modifying the 2- and 4-positions of the quinazoline core to improve selectivity against kinase targets .

- In vitro screening : Use cell lines (e.g., HepG2, MCF-7) to evaluate IC50 values and structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during nucleophilic substitution reactions?

Regioselectivity is influenced by electronic effects. The trifluoromethyl group at position 6 acts as a strong electron-withdrawing group, directing nucleophiles to the 4-chloro position. Use directing groups (e.g., morpholine in 4-chloro-6-(morpholin-4-yl)quinazoline) or optimize solvent polarity (e.g., DMF vs. toluene) to control reaction sites .

Q. How do electronic effects of the trifluoromethyl group influence reactivity?

The -CF3 group increases electrophilicity at the 4-chloro position via inductive effects, accelerating nucleophilic aromatic substitution (SNAr). However, steric hindrance may reduce reactivity in bulky derivatives. Computational studies (DFT) can model charge distribution to predict reaction rates .

Q. How can contradictory data in solvent effects on synthesis be systematically analyzed?

Conflicting solvent outcomes (e.g., dioxane vs. THF) require Design of Experiments (DOE) approaches. Key factors include:

- Polarity : Polar aprotic solvents enhance SNAr efficiency.

- Temperature : Reflux conditions (90°C in dioxane) improve yields but may degrade heat-sensitive intermediates .

- Byproduct analysis : Use LC-MS to identify side products and adjust stoichiometry .

Q. What strategies mitigate byproduct formation during chlorination of precursors?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。